molecular formula C11H9ClO3S B12439606 3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid

3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B12439606
M. Wt: 256.71 g/mol
InChI Key: RDWCAUGKOBOPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid can be compared with other benzothiophene derivatives, such as:

Properties

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

3-chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C11H9ClO3S/c1-2-15-6-3-4-7-8(5-6)16-10(9(7)12)11(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

RDWCAUGKOBOPNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl

Origin of Product

United States

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